4'-(Dimethylamino)-2'-hydroxychalcone

Catalog No.
S15783600
CAS No.
73981-11-0
M.F
C17H17NO2
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Dimethylamino)-2'-hydroxychalcone

CAS Number

73981-11-0

Product Name

4'-(Dimethylamino)-2'-hydroxychalcone

IUPAC Name

(E)-1-[4-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-18(2)14-9-10-15(17(20)12-14)16(19)11-8-13-6-4-3-5-7-13/h3-12,20H,1-2H3/b11-8+

InChI Key

AAGLVZPFFWULCV-DHZHZOJOSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O

4'-(Dimethylamino)-2'-hydroxychalcone is a synthetic organic compound belonging to the chalcone family, characterized by its unique structure that includes a dimethylamino group and a hydroxyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of both the dimethylamino and hydroxyl groups enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form ketone or quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group in the chalcone structure can be reduced to form the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dimethylamino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions .

This compound exhibits various biological activities, particularly in the realm of pharmacology. It has been shown to possess:

  • Antioxidant Properties: The compound can scavenge free radicals, contributing to its potential as a therapeutic agent.
  • Anticancer Activity: 4'-(Dimethylamino)-2'-hydroxychalcone has been reported to influence signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression .
  • Hypoglycemic Effects: Studies indicate that chalcone derivatives can enhance insulin secretion and lower blood glucose levels, suggesting potential applications in diabetes management .

The synthesis of 4'-(Dimethylamino)-2'-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 2'-hydroxyacetophenone. This reaction is generally carried out under basic conditions using sodium hydroxide or potassium hydroxide in ethanol or methanol as solvents. The mixture is stirred at room temperature until the product precipitates out .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale, often utilizing continuous flow reactors for enhanced efficiency. Purification techniques such as recrystallization or column chromatography are then applied to achieve the desired purity levels.

4'-(Dimethylamino)-2'-hydroxychalcone has diverse applications:

  • Pharmaceuticals: Due to its biological activities, it is explored for use in developing drugs targeting cancer, diabetes, and inflammatory diseases.
  • Materials Science: Its unique optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .
  • Cosmetics: The antioxidant properties allow for potential use in cosmetic formulations aimed at skin protection.

Research into the interactions of 4'-(Dimethylamino)-2'-hydroxychalcone with various molecular targets has revealed its ability to modulate enzyme activities and receptor functions. This compound can influence cellular signaling pathways that are integral to inflammatory responses and cancer cell proliferation. Further studies are ongoing to elucidate its complete mechanism of action and potential interactions with other therapeutic agents .

Several compounds share structural similarities with 4'-(Dimethylamino)-2'-hydroxychalcone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Dimethylamino)benzonitrileContains a dimethylamino groupPrimarily used as an intermediate in synthesis
4-(Dimethylamino)benzoic acidContains a carboxylic acid groupExhibits different solubility properties
4-(Dimethylamino)cinnamaldehydePossesses an aldehyde functional groupKnown for distinct aromatic properties
2'-HydroxychalconeLacks the dimethylamino groupDisplays different biological activities

Uniqueness of 4'-(Dimethylamino)-2'-hydroxychalcone

The combination of both the dimethylamino and hydroxyl groups in 4'-(Dimethylamino)-2'-hydroxychalcone distinguishes it from similar compounds. This structural feature enhances its chromophoric properties and broadens its range of biological activities compared to other chalcones, making it particularly valuable for research and development in medicinal chemistry .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.125928785 g/mol

Monoisotopic Mass

267.125928785 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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